molecular formula C23H33NO2S B2766463 N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide CAS No. 681852-26-6

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide

Cat. No.: B2766463
CAS No.: 681852-26-6
M. Wt: 387.58
InChI Key: KTZXAXVCQQULFP-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide is a sophisticated synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture incorporates two distinct hydrophobic pharmacophores—an adamantane and a cyclohexyl group—linked via a benzenesulfonamide bridge. This structure is of significant interest in medicinal chemistry for the development of novel bioactive molecules. Adamantane derivatives are widely recognized for their role in enhancing lipophilicity and metabolic stability in drug candidates . Similarly, the biphenyl system, a core structural element in this compound, is a privileged scaffold found in numerous therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and other patented pharmaceutical agents with diverse activities such as antifungal, antibacterial, and anti-inflammatory properties . Researchers can leverage this compound as a key intermediate to explore new chemical space. Its potential applications include serving as a precursor in the synthesis of complex molecules for investigating structure-activity relationships (SAR), developing enzyme inhibitors where the sulfonamide group can act as a key binding motif, and creating novel molecular entities for screening against various biological targets. This makes it a valuable tool for research programs aimed at drug discovery and the development of new chemical probes.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2S/c25-27(26,22-8-6-21(7-9-22)20-4-2-1-3-5-20)24-16-23-13-17-10-18(14-23)12-19(11-17)15-23/h6-9,17-20,24H,1-5,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZXAXVCQQULFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- typically involves the reaction of adamantanecarboxylic acid with appropriate sulfonamide derivatives. One common method includes the use of enamides as alkylating agents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation have been explored to enhance reaction efficiency and reduce processing time .

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide moiety.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Common substitution reactions involve replacing one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- exerts its effects often involves the inhibition of specific enzymes or proteins. For instance, its role as a carbonic anhydrase IX inhibitor is well-documented, where it binds to the enzyme’s active site, preventing its normal function and leading to antiproliferative effects in cancer cells . The molecular targets and pathways involved include interactions with the enzyme’s zinc ion and disruption of its catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide with structurally or functionally related sulfonamides and adamantane-containing derivatives:

Compound Name Key Structural Features Functional Group Reported Biological Activity Physicochemical Properties References
Target Compound Adamantylmethyl (N-linked), 4-cyclohexyl (benzene) Sulfonamide Inferred enzyme inhibition (structural analogy) High logP (>5), low aqueous solubility
N-(Adamantan-1-yl)-4-aminobenzenesulfonamide Adamantyl (N-linked), 4-amino (benzene) Sulfonamide Enzyme inhibition (e.g., carbonic anhydrase) Moderate logP (~3), higher solubility
N-Cyclohexyl 2-aminobenzenesulfonamide Cyclohexyl (N-linked), 2-amino (benzene) Sulfonamide Unknown Steric hindrance at ortho position
N-(Adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide Dual adamantyl (N-linked), sulfamoyl-benzamide Benzamide Anti-Dengue virus (EC50: 5–10 µM) High molecular weight (~500 Da), low solubility
1-(Adamantan-1-yl)-1-aminopropan-2-ol Adamantyl (C-linked), hydroxyl, amine Amino alcohol Unknown (structural analog of CNS agents) Polar (logP ~2), enhanced BBB penetration

Key Observations:

Functional Group Impact: The sulfonamide group in the target compound and analogs (e.g., N-(adamantan-1-yl)-4-aminobenzenesulfonamide) enables hydrogen bonding with enzyme active sites, a feature critical for inhibitors like carbonic anhydrase blockers . Replacing sulfonamide with benzamide () shifts activity toward antiviral applications, likely due to altered binding kinetics .

Cyclohexyl at the benzene’s para position enhances lipophilicity, favoring membrane permeability but requiring formulation strategies (e.g., co-solvents) for administration.

Biological Activity :

  • Dual adamantyl groups in N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide demonstrate anti-Dengue activity, suggesting that adamantane’s rigidity may stabilize interactions with viral proteins .
  • The target compound’s lack of ionizable groups (unlike hydroxybenzyl derivatives in ) limits solubility but may extend half-life in vivo.

Crystallographic Insights :

  • Adamantane-containing compounds (e.g., ) exhibit hydrogen-bonding networks (O—H⋯O, N—H⋯O) and C—H⋯C interactions, which stabilize crystal structures and may influence solid-state formulation .

Research Findings and Implications

  • Synthetic Accessibility : Microwave-assisted synthesis (used in ) could optimize the target compound’s yield, given the thermal stability of adamantane and sulfonamide groups .
  • Drug-Likeness: The target compound’s calculated logP (~5.8) exceeds Lipinski’s rule-of-five threshold, necessitating prodrug strategies or nanocarriers for delivery.

Biological Activity

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide is a complex organic compound with potential biological applications, particularly in the fields of cancer therapy and enzyme inhibition. Its unique structural features, including the adamantane and cyclohexyl moieties, contribute to its biological activity, making it a subject of interest in medicinal chemistry.

This compound is characterized by the following IUPAC name and molecular formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C23H33NO2S
CAS Number 681852-26-6

The synthesis typically involves reactions between adamantanecarboxylic acid and sulfonamide derivatives, employing various methods such as microwave irradiation to enhance efficiency and yield .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. By binding to the active site of CA IX, this compound disrupts its normal function, leading to antiproliferative effects in cancer cells .

Enzyme Inhibition

Research indicates that this compound effectively inhibits CA IX, with studies showing significant activity against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated inhibition of cell viability in HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines under hypoxic conditions .

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound exhibits a concentration-dependent inhibitory effect on cancer cells. In particular:

CompoundCell LineIC50 (µM)Notes
16aHT-29400Significant decrease in cell viability
16bMDA-MB-231400Higher activity under hypoxia
16eMG-63Not specifiedBetter than acetazolamide (AZM)

The above data suggest that this compound could be a promising candidate for further development as a therapeutic agent against cancers expressing CA IX .

Case Studies

Several studies have explored the biological activity of related sulfonamides, providing insights into structure–activity relationships (SAR). For example, modifications on the aliphatic chain significantly influenced inhibitory potency against CA IX. The most active derivatives were identified as having specific substitutions that enhanced their binding affinity .

Q & A

Q. Optimization Factors :

  • Temperature : Lower temperatures (0–5°C) during coupling reduce side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate sulfonamide formation .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR confirm adamantane and cyclohexyl proton environments (e.g., adamantane CH2_2 signals at δ 1.6–2.1 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ for C23_{23}H33_{33}NO2_2S) .
  • X-ray Crystallography : Resolves steric interactions between adamantane and cyclohexyl groups, confirming the 3D conformation .

Advanced: What strategies resolve discrepancies in reported biological activities of adamantane-sulfonamide derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Substituent Effects : Minor structural variations (e.g., triazole vs. benzothiazole rings) drastically alter bioactivity .
  • Assay Conditions : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) impact MIC values .

Q. Resolution Strategies :

Comparative SAR Studies : Systematically vary substituents (e.g., cyclohexyl vs. piperidine) and test against standardized assays .

Meta-Analysis : Pool data from multiple studies to identify trends in activity-conformation relationships .

Basic: What is the hypothesized mechanism of antimicrobial activity for this compound?

Methodological Answer:
The adamantane-sulfonamide scaffold likely targets:

  • Enzyme Inhibition : Sulfonamide groups competitively inhibit dihydropteroate synthase (DHPS) in folate biosynthesis .
  • Membrane Disruption : Hydrophobic adamantane and cyclohexyl groups may destabilize microbial membranes, enhancing permeability .

Q. Supporting Evidence :

  • Enzyme Assays : IC50_{50} values against DHPS correlate with MICs in E. coli .
  • Fluorescence Microscopy : Localization studies show compound accumulation in bacterial membranes .

Advanced: How can computational methods improve the design of adamantane-sulfonamide derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to target enzymes (e.g., DHPS or viral proteases) using software like AutoDock Vina .
  • MD Simulations : Assess conformational stability in lipid bilayers to optimize membrane interaction .
  • QSAR Models : Relate logP values and steric parameters (e.g., molar refractivity) to bioactivity .

Basic: What analytical challenges arise in characterizing this compound’s thermal stability?

Methodological Answer:

  • Decomposition Pathways : Adamantane’s rigid structure may lead to cleavage under high temperatures (>250°C) .
  • Techniques :
    • TGA/DSC : Quantify decomposition onset temperatures and enthalpy changes .
    • FTIR : Monitor sulfonamide S=O bond stability (peaks at 1150–1300 cm1^{-1}) during heating .

Advanced: How do steric effects from the adamantane and cyclohexyl groups influence reactivity?

Methodological Answer:

  • Steric Hindrance : Bulky groups reduce nucleophilic attack on the sulfonamide sulfur, limiting hydrolysis .
  • Crystallographic Data : X-ray structures show intramolecular C–H⋯π interactions between adamantane and benzene rings, stabilizing the conformation .
  • Reactivity Studies : Kinetic assays reveal slower acylation rates compared to less hindered sulfonamides .

Basic: What solvents and pH conditions are optimal for in vitro bioactivity assays?

Methodological Answer:

  • Solubility : Use DMSO (≤1% v/v) for stock solutions to avoid cytotoxicity .
  • Buffer Systems : Phosphate buffer (pH 7.4) mimics physiological conditions for enzyme assays .
  • Stability Tests : Monitor compound degradation via HPLC over 24 hours to validate assay reliability .

Advanced: How can conflicting data on antiviral activity be reconciled across studies?

Methodological Answer:
Conflicts often stem from:

  • Viral Strain Variability : Adamantane derivatives show efficacy against influenza A but not B due to M2 proton channel differences .
  • Resistance Mutations : S31N mutations in M2 reduce adamantane binding affinity .

Q. Validation Approaches :

  • Reverse Genetics : Engineer viral strains with targeted mutations to assess resistance .
  • Structural Biology : Cryo-EM of compound-virus complexes identifies binding site alterations .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to potential sulfonamide dust inhalation .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

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